N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

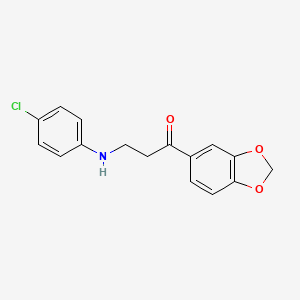

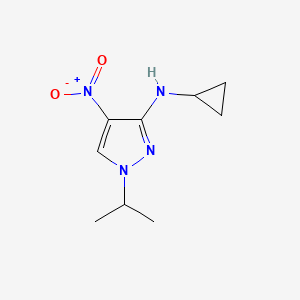

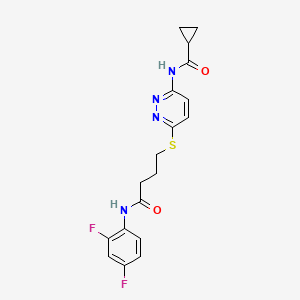

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide , often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines a triazole ring, a trifluoromethyl-substituted phenyl group, and an acetamide moiety. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the formation of the triazole ring, introduction of the trifluoromethyl group, and subsequent acetylation. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, click chemistry methods have been employed for the triazole formation due to their efficiency and reliability.

Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₁₈F₃N₅O . Let’s examine its structural features:

- Triazole Ring : The triazole ring (1H-1,2,3-triazol-1-yl) is a five-membered heterocycle containing three nitrogen atoms. It imparts rigidity and contributes to the compound’s bioactivity.

- Trifluoromethyl Group : The trifluoromethyl (CF₃) substituent at the phenyl ring enhances lipophilicity and influences interactions with biological targets.

- Acetamide Moiety : The acetamide functional group (-CONH₂) provides a hydrogen bond acceptor site and contributes to solubility.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

- Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Arylation : The trifluoromethylphenyl group is amenable to arylation reactions, enabling the introduction of diverse substituents.

- Click Chemistry : The triazole ring allows for efficient click reactions, facilitating further derivatization.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately X°C .

- Solubility : It is moderately soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and conduct thorough safety assessments.

- Environmental Impact : Disposal of Compound X should follow established guidelines to minimize environmental impact.

将来の方向性

- Structure-Activity Relationship (SAR) : Investigate SAR to optimize Compound X’s pharmacological properties.

- In Vivo Studies : Conduct animal studies to evaluate efficacy, pharmacokinetics, and safety.

- Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.

特性

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O/c1-11(2)14(10-23-7-6-20-22-23)21-15(24)9-12-4-3-5-13(8-12)16(17,18)19/h3-8,11,14H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGOFARSUNBUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)